PD-161570 PD-161570 structure in first source
Brand Name: Vulcanchem
CAS No.: 192705-80-9
VCID: VC0538807
InChI: InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
SMILES: Array
Molecular Formula: C26H35Cl2N7O
Molecular Weight: 532.5 g/mol

PD-161570

CAS No.: 192705-80-9

Cat. No.: VC0538807

Molecular Formula: C26H35Cl2N7O

Molecular Weight: 532.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD-161570 - 192705-80-9

Specification

CAS No. 192705-80-9
Molecular Formula C26H35Cl2N7O
Molecular Weight 532.5 g/mol
IUPAC Name 1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea
Standard InChI InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
Standard InChI Key MKVMEJKNLUWFSQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of PD-161570

Molecular Identity and Synthesis

PD-161570, chemically designated as N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, has a molecular weight of 532.51 g/mol and the formula C26H35Cl2N7O . Its synthesis involves a pyrido[2,3-d]pyrimidine core modified with dichlorophenyl and diethylamino-butyl groups, optimizing binding to FGFR’s ATP pocket . The compound’s InChIKey (MKVMEJKNLUWFSQ-UHFFFAOYSA-N) and CAS registry number (192705-80-9) facilitate precise identification in chemical databases .

Table 1: Key Physicochemical Properties of PD-161570

PropertyValue
Molecular FormulaC26H35Cl2N7O
Molecular Weight532.51 g/mol
CAS Number192705-80-9
Solubility (DMSO)53.25 mg/mL (100 mM)
Purity≥97% (HPLC)
Storage Conditions-20°C, desiccated

Mechanism of Action and Selectivity Profile

FGFR Inhibition Kinetics

PD-161570 competitively inhibits FGFR1 by binding to the receptor’s tyrosine kinase domain, blocking autophosphorylation at an IC50 of 622 nM in cellular assays . Structural studies reveal that its dichlorophenyl moiety interacts with hydrophobic residues in the kinase active site, while the urea group stabilizes hydrogen bonds with backbone amides . This dual interaction confers >90-fold selectivity over EGFR and ~6.5-fold over PDGFR .

Off-Target Effects

While primarily an FGFR inhibitor, PD-161570 exhibits moderate activity against PDGFRβ (IC50 = 262 nM) and negligible effects on VEGFR or c-Kit . Such selectivity makes it preferable over pan-kinase inhibitors like PP1, which broadly target Src-family kinases .

Preclinical Research Applications

Oncogenesis and Cell Transformation Studies

In Epstein-Barr virus (EBV)-associated nasopharyngeal carcinoma (NPC), PD-161570 suppressed LMP1-mediated FGFR1 activation, reducing aerobic glycolysis (Warburg effect) and anchorage-independent growth in vitro . Treatment with 1 µM PD-161570 decreased lactate production by 58% and inhibited cell migration by 72%, underscoring FGFR1’s role in EBV-driven metabolic reprogramming .

Fibrosis and Cardiovascular Research

PD-161570 attenuated pathological fibroblast proliferation in coronary restenosis models by blocking FGFR1-dependent ERK/MAPK signaling . In A121 ovarian carcinoma cells, 500 nM PD-161570 reduced proliferation by 85% within 48 hours, highlighting its anti-fibrotic potential .

Metabolic Regulation

A 2020 study demonstrated PD-161570’s ability to modulate NF-κB signaling in osteoblasts via FGFR1-PKCα crosstalk, suggesting applications in metabolic bone disorders . At 10 µM, it suppressed RANKL-induced osteoclastogenesis by 40%, independent of estrogen-related receptor α (ERRα) pathways .

Pharmacological and Kinetic Data

Solubility and Formulation

PD-161570 is soluble in DMSO and ethanol (100 mM) but precipitates in aqueous buffers above 10 µM . For in vivo studies, formulations using cyclodextrin-based carriers achieve plasma concentrations up to 5 µM without precipitation .

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume Required for 1 mg
10 mM0.19 mL
5 mM0.38 mL
1 mM1.88 mL

Metabolic Stability

Microsomal stability assays show a hepatic clearance rate of 12 mL/min/kg in mice, with primary metabolites arising from N-dealkylation and urea hydrolysis . The compound’s half-life in plasma is 2.3 hours, necessitating twice-daily dosing in chronic models .

Clinical and Translational Relevance

Investigational Therapeutic Areas

Though still preclinical, PD-161570 has been explored for:

  • Oncology: FGFR1-amplified breast cancer (in combination with paclitaxel)

  • Cardiovascular Disease: Restenosis post-angioplasty

  • Virology: EBV-associated malignancies

Challenges in Clinical Development

Poor oral bioavailability (<15% in rats) and dose-limiting hepatotoxicity at >10 mg/kg have hindered translational progress . Second-generation analogs with improved pharmacokinetics, such as PD-173074, are under development .

Recent Advances and Future Directions

High-Throughput Screening (HTS) Utility

In a 2016 EMT screen, PD-161570 (IC50 = 89 nM) outperformed SU5402 in blocking TGF-β-induced epithelial-mesenchymal transition, validating FGFR1 as a druggable target in metastatic cancers .

Targeted Drug Delivery Systems

Nanoparticle-encapsulated PD-161570 demonstrated a 3.2-fold increase in tumor accumulation in xenograft models, reducing off-target effects while maintaining FGFR1 inhibition at 50 nM .

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